RGFP966

Epigenetics HDAC3 Selectivity Chemical Probe Validation

RGFP966 is the definitive tool for HDAC3-specific biology. Its slow-binding kinetics, >200-fold selectivity, and proven brain penetrance uniquely enable the study of memory consolidation, extinction learning, and Huntington's disease pathology, without the confounding HDAC1/2 inhibition seen with pan-inhibitors like Entinostat or dual-inhibitors like RGFP109. For reproducible, isoform-specific results, accept no substitute.

Molecular Formula C21H19FN4O
Molecular Weight 362.408
CAS No. 1396841-57-8
Cat. No. B591150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGFP966
CAS1396841-57-8
Synonyms(2E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazol-4-yl]-2-propenamide
Molecular FormulaC21H19FN4O
Molecular Weight362.408
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N
InChIInChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+
InChIKeyBLVQHYHDYFTPDV-VCABWLAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RGFP966 (CAS 1396841-57-8): HDAC3-Selective Inhibitor for Epigenetic Research and Drug Discovery


RGFP966 (CAS 1396841-57-8) is a synthetic small molecule that functions as a potent inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC enzyme central to chromatin remodeling and transcriptional regulation [1]. It is widely characterized as a slow-binding, competitive tight-binding inhibitor with an IC50 of 80 nM (0.08 µM) in cell-free assays . Notably, the compound has been reported to exhibit no effective inhibition of other HDAC isoforms at concentrations up to 15 µM, providing a valuable tool for dissecting HDAC3-specific biology . In rodent models, RGFP966 has demonstrated brain penetrance following subcutaneous administration, achieving tissue concentrations sufficient to modulate HDAC3 activity and influence processes such as memory consolidation and extinction learning [2].

Why RGFP966 (CAS 1396841-57-8) Cannot Be Substituted with Other HDAC Inhibitors


Generic substitution among HDAC inhibitors is not scientifically valid due to substantial differences in isoform selectivity profiles, kinetic binding mechanisms, and in vivo pharmacology. Unlike pan-HDAC inhibitors or compounds with broader class I activity, RGFP966's utility is predicated on its ability to achieve potent, brain-penetrant HDAC3 inhibition with a high degree of selectivity. For instance, while related tool compounds like RGFP109 (RG2833) inhibit both HDAC1 and HDAC3 with comparable nanomolar potency , and clinical candidates such as Entinostat (MS-275) exhibit a preference for HDAC1 over HDAC3 , RGFP966 was designed for HDAC3-focused interrogation. Furthermore, RGFP966 exhibits slow-binding kinetics that directly impact its potency in continuous assays [1]. Simply selecting any HDAC inhibitor based on nominal target class would introduce confounding off-target effects (e.g., HDAC1/2 inhibition) and fail to replicate the specific pharmacodynamic and behavioral outcomes documented for RGFP966, thereby compromising experimental reproducibility and mechanistic clarity. The following quantitative evidence establishes these critical points of differentiation.

Quantitative Differentiation of RGFP966 (CAS 1396841-57-8) Against Key HDAC Inhibitors


RGFP966 Demonstrates Superior Selectivity for HDAC3 Over HDAC1/2 Compared to Entinostat and RGFP109

RGFP966 is a more selective probe for HDAC3 compared to other HDAC inhibitors like RGFP109 and Entinostat. While early reports suggested >200-fold selectivity for HDAC3 based on a lack of inhibition of other HDACs up to 15 µM , more rigorous kinetic analyses reveal that RGFP966 acts as a slow-binding inhibitor. In a comparative study, RGFP966 exhibited Ki values of 57 nM, 31 nM, and 13 nM against HDAC1, HDAC2, and HDAC3, respectively [1]. In contrast, RGFP109 (RG2833) is a dual HDAC1/3 inhibitor with IC50 values of 60 nM and 50 nM, respectively . Entinostat, a clinical candidate, is less selective and less potent, with IC50 values of 243 nM, 453 nM, and 248 nM for HDAC1, HDAC2, and HDAC3, respectively, and exhibits a distinct two-step slow-binding mechanism [1].

Epigenetics HDAC3 Selectivity Chemical Probe Validation

RGFP966 is a Brain-Penetrant HDAC3 Inhibitor, Differentiating It from Peripherally-Restricted Alternatives

A key differentiator for RGFP966 in neuroscience research is its demonstrated ability to cross the blood-brain barrier (BBB) and achieve pharmacologically relevant concentrations in the central nervous system (CNS). This property is not universal among HDAC inhibitors. Following a subcutaneous dose of 10 mg/kg in mice, RGFP966 achieved a maximum brain concentration of 3.15 µM at 30 minutes post-administration [1]. Furthermore, brain concentrations remained above the IC50 for HDAC3 (80 nM) for at least 2 hours [1]. In contrast, many other HDAC inhibitors, including several in clinical development, have limited or no reported CNS exposure, restricting their utility in neurological models [2].

Neuropharmacology Blood-Brain Barrier Penetration CNS Drug Discovery

RGFP966 Exhibits Potent In Vivo Efficacy in CNS Disease Models, Distinct from Broader HDAC Inhibitors

RGFP966 has demonstrated robust, quantitative in vivo efficacy in preclinical models of neurodegeneration and memory impairment. In the 3xTg-AD mouse model of Alzheimer's disease, repeated administration of RGFP966 at 3 and 10 mg/kg reversed pathological tau phosphorylation at multiple disease-associated sites (Thr181, Ser202, Ser396), decreased brain Aβ1–42 protein levels, and significantly improved spatial learning and memory in the Morris water maze [1]. While non-selective HDAC inhibitors have shown some efficacy in similar models, they are often associated with significant toxicity and off-target effects that limit their therapeutic window [2]. RGFP966's efficacy at these well-tolerated doses underscores the value of HDAC3-selective targeting.

In Vivo Pharmacology Alzheimer's Disease Memory and Cognition

RGFP966 Uniquely Suppresses Striatal CAG Repeat Expansions in Huntington's Disease Models

In a genetic mouse model of Huntington's disease (HdhQ7/Q111 KI mice), RGFP966 treatment (10 and 25 mg/kg) not only prevented cognitive deficits and motor learning impairments but also significantly suppressed striatal CAG repeat expansions—a hallmark of disease progression [1]. This effect on somatic instability is a unique and quantifiable differentiation point for RGFP966, as it is not a reported outcome for other class I HDAC inhibitors like Entinostat or RGFP109, which have not been shown to modulate this fundamental disease mechanism. The reduction in mutant huntingtin oligomeric forms and partial rescue of striatal protein marker expression further highlight a disease-specific benefit [1].

Huntington's Disease Neurodegeneration Genetic Instability

Optimal Research Applications for RGFP966 (CAS 1396841-57-8) in Neuroscience and Epigenetics


Dissecting HDAC3-Specific Biology in CNS Disorders

RGFP966 is the tool of choice for researchers seeking to isolate the functional role of HDAC3 in complex CNS processes. Its brain-penetrant properties and >200-fold selectivity in standard assays enable robust target engagement in vivo, distinguishing it from pan-inhibitors or dual HDAC1/3 inhibitors like RGFP109. Studies on memory consolidation, extinction learning, and neurodegenerative pathology (e.g., Alzheimer's and Huntington's disease) benefit from its specific pharmacodynamic profile, allowing for cleaner interpretation of results [1]. Recommended dosing: 10 mg/kg s.c. for mouse models to achieve sustained brain concentrations above the IC50 [2].

Validating HDAC3 as a Target for Drug-Resistant Epilepsy and Addiction

Given its demonstrated efficacy in enhancing extinction learning and memory updating, RGFP966 is a powerful probe for investigating the epigenetic underpinnings of maladaptive behaviors. Its ability to facilitate extinction of cocaine-conditioned place preference in a manner resistant to reinstatement [3] positions it as a critical tool for preclinical addiction research. Unlike broader HDAC inhibitors that may have sedative or confounding effects, RGFP966's selectivity profile supports targeted studies on memory reconsolidation and cognitive flexibility, which are relevant to both substance use disorders and anxiety-related conditions like PTSD [1].

Investigating Somatic Instability and Epigenetic Modulation in Repeat Expansion Disorders

RGFP966 is uniquely validated for investigating therapeutic strategies aimed at modifying disease progression in Huntington's disease (HD). Its specific ability to suppress striatal CAG repeat expansions [4] differentiates it from all other commercially available HDAC inhibitors. For pharmaceutical and academic research programs focused on developing disease-modifying therapies for HD and related repeat expansion disorders (e.g., certain spinocerebellar ataxias), RGFP966 is an essential positive control and tool compound for probing the link between HDAC3 activity and somatic instability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for RGFP966

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.